4-Bromo-3-methylbenzaldehyde
Overview
Description
4-Bromo-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is a colorless to pale yellow solid and is known for its applications in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
4-Bromo-3-methylbenzaldehyde is a type of organic compound that is often used as a building block in biochemical research
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the oxidation of 4-bromo-3-methylbenzyl alcohol using manganese dioxide (MnO2) in dichloromethane (DCM) at room temperature. The reaction mixture is stirred for 12 hours, filtered, and concentrated under reduced pressure to yield this compound with a high yield of 89% .
Industrial Production Methods: In industrial settings, the production of this compound often involves the bromination of 3-methylbenzaldehyde using bromine or a brominating agent in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromo-3-methylbenzoic acid.
Reduction: Reduction of the aldehyde group can yield 4-bromo-3-methylbenzyl alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling and Sonogashira coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Palladium catalysts are often used in cross-coupling reactions like Suzuki and Sonogashira couplings.
Major Products:
Oxidation: 4-Bromo-3-methylbenzoic acid.
Reduction: 4-Bromo-3-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-methylbenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 4-Bromo-3-methylbenzyl alcohol
- 4-Bromo-3-methylbenzamide
- 4-Bromo-3-methylbenzoyl chloride
Comparison: 4-Bromo-3-methylbenzaldehyde is unique due to its dual functionality as an aldehyde and an aryl bromide. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. In comparison, similar compounds like 4-bromo-3-methylbenzoic acid and 4-bromo-3-methylbenzyl alcohol have more limited reactivity due to the absence of the aldehyde group .
Properties
IUPAC Name |
4-bromo-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXGUHGVNUFFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448403 | |
Record name | 4-bromo-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78775-11-8 | |
Record name | 4-bromo-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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